![molecular formula C12H18O B14492499 6-Butylbicyclo[3.2.1]oct-6-en-8-one CAS No. 62991-64-4](/img/structure/B14492499.png)
6-Butylbicyclo[3.2.1]oct-6-en-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butylbicyclo[321]oct-6-en-8-one is a bicyclic compound characterized by its unique structure, which includes a butyl group attached to a bicyclo[321]octane framework with an enone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylbicyclo[3.2.1]oct-6-en-8-one typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane framework.
Functional Group Introduction:
Butyl Group Addition: The butyl group is introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and functionalization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Butylbicyclo[3.2.1]oct-6-en-8-one undergoes various types of chemical reactions, including:
Oxidation: The enone group can be further oxidized to form diketones.
Reduction: Reduction of the enone group can yield alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides and strong bases.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bicyclo[3.2.1]octane derivatives.
Aplicaciones Científicas De Investigación
6-Butylbicyclo[3.2.1]oct-6-en-8-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Butylbicyclo[3.2.1]oct-6-en-8-one involves its interaction with various molecular targets, including enzymes and receptors. The enone functional group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]oct-6-en-8-one: Lacks the butyl group but shares the bicyclic framework and enone functional group.
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Contains an oxygen atom in the bicyclic framework, leading to different reactivity.
Uniqueness
6-Butylbicyclo[3.2.1]oct-6-en-8-one is unique due to the presence of the butyl group, which influences its chemical reactivity and potential applications. The combination of the bicyclic framework and the enone functional group provides a versatile platform for various chemical transformations.
Propiedades
Número CAS |
62991-64-4 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
6-butylbicyclo[3.2.1]oct-6-en-8-one |
InChI |
InChI=1S/C12H18O/c1-2-3-5-9-8-10-6-4-7-11(9)12(10)13/h8,10-11H,2-7H2,1H3 |
Clave InChI |
WUAQGCZAVLTUNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2CCCC1C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
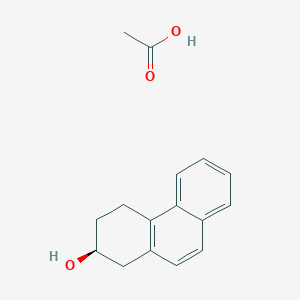
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)

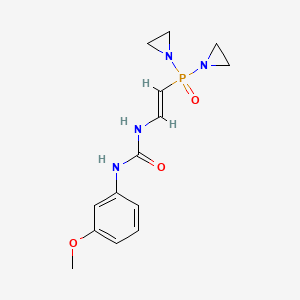
![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

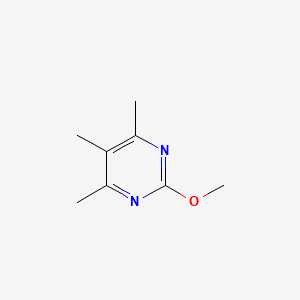
![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

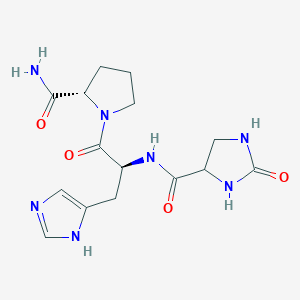
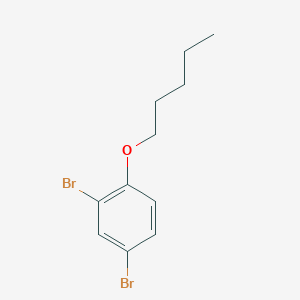
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
